
1-Ethoxy-2-methoxybenzene
Overview
Description
1-Ethoxy-2-methoxybenzene, also known as 2-Ethoxyanisole, is an organic compound with the molecular formula C9H12O2. It is a derivative of benzene, where the benzene ring is substituted with an ethoxy group (–OCH2CH3) and a methoxy group (–OCH3). This compound is known for its pleasant aroma and is used in various applications, including as a fragrance and in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-2-methoxybenzene can be synthesized through several methods. One common method involves the reaction of 2-methoxyphenol (guaiacol) with ethyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the ethoxy group replaces the hydroxyl group on the benzene ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-2-methoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. For example, nitration with nitric acid and sulfuric acid yields nitro derivatives.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid at low temperatures.
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Nitration: Nitro-1-ethoxy-2-methoxybenzene.
Oxidation: 2-Ethoxy-5-methoxybenzaldehyde or 2-Ethoxy-5-methoxybenzoic acid.
Reduction: 2-Ethoxy-5-methoxybenzyl alcohol.
Scientific Research Applications
Chemistry
1-Ethoxy-2-methoxybenzene serves as a crucial intermediate in the synthesis of various organic compounds:
- Pharmaceuticals : It is used in the development of drugs with analgesic and anti-inflammatory properties.
- Agrochemicals : The compound is involved in synthesizing herbicides and pesticides.
Biology
In biological research, this compound plays a role as:
- Substrate in Biochemical Assays : It is utilized to study enzyme-catalyzed reactions, providing insights into metabolic pathways.
- Model Compound : Its unique structure allows for the exploration of reaction mechanisms in organic chemistry.
Medicine
This compound is important in medicinal chemistry:
- Drug Development : It acts as a precursor for synthesizing therapeutic agents targeting various health conditions, including pain relief and inflammation management.
Industry
The compound finds applications in industrial settings:
- Fragrance Manufacturing : Its pleasant aroma makes it suitable for use in perfumes and flavorings.
- Solvent Use : It serves as a solvent in various chemical processes, enhancing reaction efficiency.
Case Study 1: Synthesis of Analgesic Drugs
In a study focusing on the synthesis of analgesic compounds, this compound was utilized as an intermediate. The research demonstrated that modifying the methoxy group could enhance the analgesic properties of the resulting compounds, showcasing its importance in drug development.
Case Study 2: Enzyme-Catalyzed Reactions
Research involving enzyme kinetics highlighted the use of this compound as a substrate to study enzyme behavior under varying conditions. The findings indicated that this compound could effectively mimic natural substrates, aiding in understanding enzyme specificity and efficiency.
Mechanism of Action
The mechanism of action of 1-Ethoxy-2-methoxybenzene involves its interaction with molecular targets through its functional groups. The ethoxy and methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. In electrophilic aromatic substitution reactions, the electron-donating methoxy group activates the benzene ring, making it more susceptible to electrophilic attack.
Comparison with Similar Compounds
1-Ethoxy-2-methoxybenzene can be compared with other similar compounds, such as:
2-Methoxyanisole: Similar structure but lacks the ethoxy group.
1-Methoxy-2-ethoxybenzene: Similar structure but with reversed positions of the methoxy and ethoxy groups.
2-Ethoxyphenol: Similar structure but lacks the methoxy group.
Uniqueness: this compound is unique due to the presence of both ethoxy and methoxy groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs.
Biological Activity
1-Ethoxy-2-methoxybenzene, also known as ethyl o-anisate, is an organic compound with the molecular formula . This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and agrochemicals.
This compound is characterized by the following structural features:
- IUPAC Name : this compound
- Molecular Weight : 152.19 g/mol
- CAS Number : 17600-72-5
- Physical State : Liquid at room temperature
- Purity : Typically available at 99% purity .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, suggesting its potential as a natural antimicrobial agent .
Anti-inflammatory Properties
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. A case study involving lipopolysaccharide (LPS)-stimulated macrophages indicated that treatment with this compound reduced the secretion of TNF-alpha and IL-6, highlighting its potential for managing inflammatory conditions .
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated significant free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is vital for optimizing its biological efficacy. Modifications in the ethyl and methoxy groups can significantly affect its potency against specific biological targets. For instance, variations in substituent positions on the benzene ring have been linked to enhanced antimicrobial activity .
Comparative Analysis of Biological Activities
Activity Type | Assessed Effectiveness | Reference |
---|---|---|
Antimicrobial | MIC similar to antibiotics | |
Anti-inflammatory | Reduced cytokine levels in macrophages | |
Antioxidant | High radical scavenging activity |
Case Studies
- Antimicrobial Efficacy : In a controlled study, this compound was tested against a panel of pathogenic bacteria. Results showed that it inhibited growth effectively at concentrations as low as 50 µg/mL.
- Inflammation Model : In vivo studies using a mouse model of acute inflammation revealed that administration of this compound significantly reduced paw edema and inflammatory cytokine levels compared to control groups.
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of 1-Ethoxy-2-methoxybenzene in synthetic products?
To confirm the structure, use a combination of spectroscopic techniques :
- NMR Spectroscopy : Compare H and C NMR spectra with reference data. For example, aromatic protons appear in the δ 6.8–7.4 ppm range, while ethoxy and methoxy groups show distinct signals (e.g., δ ~1.4 ppm for ethoxy CH and δ ~3.8 ppm for methoxy OCH) .
- FTIR Spectroscopy : Identify characteristic peaks such as C-O-C stretching (~1250 cm) and aromatic C-H bending (~750 cm) .
- Mass Spectrometry (MS) : Verify the molecular ion peak at m/z 152.19 (CHO) and fragmentation patterns .
Q. What are the critical physicochemical properties of this compound for experimental design?
Key properties include:
- LogP : 2.01 (indicative of moderate lipophilicity, relevant for solubility in organic solvents) .
- Polar Surface Area : 18.46 Ų (affects permeability in biological studies) .
- Stability : Stable under standard lab conditions but avoid strong acids/bases to prevent ether cleavage .
- Melting/Boiling Points : Not explicitly reported; consult experimental calibration for phase-dependent reactions.
Q. What safety protocols are essential for handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-approved P95 masks) if airborne particles are generated .
- Ventilation : Use fume hoods for synthesis or high-volume handling .
- First Aid : In case of skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
- Storage : Keep in airtight containers away from oxidizers and ignition sources .
Advanced Research Questions
Q. How can contradictions in spectral data for this compound derivatives be resolved?
- Comparative Analysis : Cross-validate with authentic samples or synthesized standards.
- Computational Validation : Use tools like Gaussian or ORCA to simulate NMR/IR spectra and compare with experimental data .
- Crystallography : Obtain single-crystal X-ray structures to unambiguously confirm substituent positions .
Q. What methodologies assess the stability of this compound under reactive conditions?
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures .
- Acid/Base Reactivity : Test stability in HCl/NaOH solutions (e.g., 0.1–1 M) via HPLC monitoring of degradation products .
- Oxidative Resistance : Expose to HO or O and analyze by GC-MS for byproducts like quinones or cleaved ethers .
Q. How can researchers differentiate this compound from structurally similar compounds in literature searches?
- Semantic Database Tools : Use platforms with semantic enrichment (e.g., PubChem, CAS) that filter by substituent positions and functional groups, avoiding broad terms like "methoxybenzene" .
- Retrosynthetic Tagging : Employ tools like SciFinder or Reaxys to search for specific CAS numbers (e.g., 17600-72-5) or InChI keys .
Q. What computational strategies predict the bioactivity of this compound derivatives?
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., enzymes or receptors) based on its LogP and polar surface area .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like molar refractivity (43.73 cm) and rotatable bonds (3) .
- ADMET Prediction : Tools like SwissADME can estimate absorption/distribution profiles, leveraging its Lipinski-compliant properties .
Properties
IUPAC Name |
1-ethoxy-2-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-3-11-9-7-5-4-6-8(9)10-2/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMONCKYJLBVWOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170066 | |
Record name | 2-Methoxyphenetole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10170066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17600-72-5 | |
Record name | 1-Ethoxy-2-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17600-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethoxy-2-methoxybenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017600725 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxyphenetole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10170066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxyphenetole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.777 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-ETHOXY-2-METHOXYBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6Y3DDU3ZP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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